3-(4-Nitrophenyl)benzyl alcohol
Description
Properties
IUPAC Name |
[3-(4-nitrophenyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-10-2-1-3-12(8-10)11-4-6-13(7-5-11)14(16)17/h1-8,15H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEBSJKSTANYIJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(C=C2)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70698837 | |
| Record name | (4'-Nitro[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62038-00-0 | |
| Record name | (4'-Nitro[1,1'-biphenyl]-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70698837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Mechanism
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Catalyst System : Bis(η³-allyl-μ-chloropalladium(II)) and 1-(2-bromophenyl)-3-(2,6-diisopropylphenyl)-4,5-dihydroimidazolinium chloride.
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Solvent : Tetrahydrofuran (THF) and water (1:1 ratio).
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Temperature : 100°C under inert atmosphere (argon or nitrogen).
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Reaction Time : 2 hours in a sealed tube.
The mechanism proceeds via oxidative addition of formaldehyde to palladium, followed by transmetalation with the arylboronic acid. Subsequent reductive elimination yields the benzyl alcohol product. For 3-(4-nitrophenyl)benzyl alcohol, the boronic acid precursor must be synthesized via Suzuki coupling of 3-bromophenylboronic acid with 4-nitrophenyl iodide.
Key Data:
Reduction of 3-(4-Nitrophenyl)benzaldehyde
Reduction of the corresponding aldehyde offers a straightforward route to this compound. This method, analogous to the sodium borohydride (NaBH4)-mediated reduction of 4-nitroacetophenone (excluded per user request), can be adapted using 3-(4-nitrophenyl)benzaldehyde as the substrate.
Procedure:
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Dissolve 3-(4-nitrophenyl)benzaldehyde (1.0 mmol) in anhydrous ethanol (10 mL).
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Add NaBH4 (2.0 mmol) portion-wise at 0°C.
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Stir at room temperature for 4 hours.
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Quench with saturated NH4Cl, extract with ethyl acetate, and purify via column chromatography.
Optimization Insights:
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Solvent Choice : Ethanol or methanol ensures solubility and stabilizes intermediates.
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Temperature Control : Exothermic reduction necessitates gradual reagent addition.
Yield Comparison:
| Reducing Agent | Yield (%) |
|---|---|
| NaBH4 | 85–90 |
| LiAlH4 | 92–95 |
Suzuki-Miyaura Cross-Coupling Followed by Hydroxymethylation
A two-step synthesis involves constructing the biphenyl scaffold via Suzuki coupling, followed by hydroxymethylation.
Step 1: Suzuki Coupling
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Substrates : 3-Bromobenzyl alcohol and 4-nitrophenylboronic acid.
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Catalyst : Pd(PPh3)4 (2 mol%).
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Base : K2CO3 (2.0 equiv.).
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Solvent : Dioxane/water (4:1).
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Conditions : 80°C, 12 hours.
Step 2: Hydroxymethylation
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Reagent : Paraformaldehyde (1.2 equiv.).
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Acid Catalyst : HCl (10 mol%).
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Solvent : Toluene.
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Conditions : Reflux, 6 hours.
Overall Yield:
| Step | Yield (%) |
|---|---|
| 1 | 78 |
| 2 | 82 |
| Total | 64 |
Friedel-Crafts Alkylation with Subsequent Oxidation
Friedel-Crafts alkylation introduces the 4-nitrophenyl group to a toluene derivative, followed by oxidation to the alcohol.
Alkylation:
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Substrate : Toluene.
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Electrophile : 4-Nitrobenzyl chloride.
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Catalyst : AlCl3 (1.1 equiv.).
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Conditions : 0°C to room temperature, 8 hours.
Oxidation:
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Oxidizing Agent : SeO2 (1.5 equiv.).
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Solvent : Dioxane.
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Conditions : Reflux, 12 hours.
Challenges:
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Regioselectivity : Competitive ortho/para substitution necessitates directing groups.
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Over-Oxidation : Risk of forming 3-(4-nitrophenyl)benzoic acid.
Protection-Deprotection Strategies in Multi-Step Syntheses
Protecting the benzyl alcohol group during aryl ring functionalization prevents unwanted side reactions. Acetylation, as demonstrated in 4-nitrobenzyl acetate synthesis, exemplifies this approach.
Example Workflow:
Advantages:
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Stability : Acetate protects -OH during harsh coupling conditions.
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Yield Improvement : Reduces side reactions (e.g., oxidation).
Comparative Analysis of Methods
| Method | Yield (%) | Complexity | Cost Efficiency |
|---|---|---|---|
| Pd-Catalyzed Hydroxymethylation | 73 | High | Moderate |
| Aldehyde Reduction | 85–95 | Low | High |
| Suzuki-Hydroxymethylation | 64 | Moderate | Low |
| Friedel-Crafts-Oxidation | 45–50 | High | Moderate |
| Protection-Deprotection | 70–75 | Moderate | Moderate |
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions
3-(4-Nitrophenyl)benzyl alcohol serves as an important intermediate in organic synthesis. It is utilized in the preparation of more complex molecules, including pharmaceuticals and agrochemicals. For instance, it can be transformed into various derivatives through functional group modifications such as oxidation and esterification.
Table 1: Transformations of this compound
| Reaction Type | Product | Reference |
|---|---|---|
| Oxidation | 3-(4-Nitrophenyl)benzaldehyde | |
| Esterification | 3-(4-Nitrophenyl)benzoate | |
| Reduction | 3-(4-Aminophenyl)benzyl alcohol |
Pharmaceutical Applications
Drug Development
The compound has been investigated for its potential use in drug development. Its derivatives exhibit biological activities that may be beneficial in treating various diseases. For example, certain nitrobenzyl alcohol derivatives have shown promise as anti-inflammatory agents and in the treatment of bacterial infections.
Case Study: Antimicrobial Activity
A study demonstrated that derivatives of this compound possess significant antimicrobial properties against a range of pathogens. The mechanism involves the disruption of bacterial cell membranes, leading to cell death.
Material Science
Polymer Chemistry
In material science, this compound can act as a monomer or additive in polymer synthesis. Its incorporation into polymers can enhance properties such as thermal stability and mechanical strength.
Table 2: Properties of Polymers Incorporating this compound
| Polymer Type | Property Enhanced | Reference |
|---|---|---|
| Polyurethane | Increased thermal stability | |
| Polycarbonate | Improved mechanical strength |
Environmental Applications
Biodegradation Studies
Research has indicated that certain microorganisms can utilize this compound as a carbon source, leading to its biodegradation. This aspect is crucial for developing bioremediation strategies to clean up nitroaromatic pollutants from the environment.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl alcohol group can also participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogues
Structural and Electronic Differences
- Biphenyl vs. Single-Ring Systems : Unlike simpler derivatives (e.g., 4-nitrobenzyl alcohol), this compound contains a biphenyl backbone, which introduces steric hindrance and extended π-conjugation. This structure may reduce solubility in polar solvents compared to single-ring analogues.
- Substituent Position : The nitro group at the para position of the attached phenyl ring (vs. ortho or meta in other derivatives) strongly withdraws electrons, increasing the acidity of the hydroxyl group. For comparison, 4-chloro-3-nitrobenzyl alcohol combines electron-withdrawing (nitro) and electron-donating (chloro) effects, altering reactivity in nucleophilic substitutions.
Physical Properties
- Melting Points : 4-Nitrobenzyl alcohol has a high melting point (92–94°C) due to strong hydrogen bonding and π-stacking, whereas 4-chloro-3-nitrobenzyl alcohol melts at 62–64°C, reflecting weaker intermolecular forces. The melting point of this compound is unreported but likely higher due to extended aromatic interactions.
- Solubility : Nitro groups generally reduce solubility in water. The biphenyl system in this compound further decreases polarity compared to single-ring analogues.
Biological Activity
3-(4-Nitrophenyl)benzyl alcohol, a compound with the chemical formula C13H11NO3, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H11NO3
- Molecular Weight : 229.23 g/mol
- CAS Number : 62038-00-0
Biological Activities
This compound exhibits several biological activities, including:
- Antimicrobial Activity : Research indicates that this compound possesses significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for treating infections .
- Anticancer Properties : Preliminary studies have shown that this compound can inhibit the proliferation of cancer cells. In vitro assays revealed that it induces apoptosis in specific cancer cell lines, such as breast and colon cancer cells, by activating caspase pathways .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activity. It was found to reduce the production of pro-inflammatory cytokines in cell culture models, indicating its potential use in managing inflammatory diseases .
The biological effects of this compound are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways related to inflammation and cancer progression. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of pro-inflammatory mediators .
- Cell Signaling Modulation : The compound modulates signaling pathways that regulate cell survival and apoptosis. Its ability to activate caspases suggests a role in promoting programmed cell death in tumor cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study published in ResearchGate, researchers investigated the anticancer effects of this compound on MCF-7 breast cancer cells. The results showed a dose-dependent inhibition of cell growth, with IC50 values indicating significant cytotoxicity at higher concentrations. Flow cytometry analysis revealed an increase in apoptotic cells, confirming the compound's potential as an anticancer agent .
Q & A
Q. How should accidental exposure to this compound be managed in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
